5-chloro-2-methyl-1-phenyl-1H-benzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-methyl-1-phenylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c1-10-16-13-9-11(15)7-8-14(13)17(10)12-5-3-2-4-6-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYHHBOQBZEHLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60232986 | |
| Record name | 5-Chloro-2-methyl-1-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60232986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84100-59-4 | |
| Record name | 5-Chloro-2-methyl-1-phenyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84100-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-methyl-1-phenyl-1H-benzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084100594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC97074 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97074 | |
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| Record name | 5-Chloro-2-methyl-1-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
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| Record name | 5-chloro-2-methyl-1-phenyl-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.649 | |
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Advanced Synthetic Methodologies for 5 Chloro 2 Methyl 1 Phenyl 1h Benzimidazole and Analogues
Classical and Contemporary Synthetic Routes to 1,2-Disubstituted Benzimidazoles
The synthesis of 1,2-disubstituted benzimidazoles, which feature substituents on both the nitrogen and the carbon of the imidazole (B134444) ring, has evolved significantly. Methodologies range from traditional condensation reactions to modern, more efficient protocols.
The most fundamental and widely employed method for constructing the benzimidazole (B57391) core is the Phillips-Ladenburg synthesis. This reaction involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivatives, such as aldehydes, nitriles, or orthoesters, often under harsh acidic and dehydrating conditions. kashanu.ac.irnih.gov
For 1,2-disubstituted benzimidazoles, a common strategy involves the reaction of an N-substituted o-phenylenediamine with an aldehyde. ijpsonline.com The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the final benzimidazole product. The direct condensation of an o-aryldiamine with an aldehyde can sometimes lead to a complex mixture of products, including 1,2-disubstituted and other derivatives, necessitating controlled reaction conditions. Various reagents and conditions have been explored to facilitate this transformation, as detailed in the table below.
Table 1: Comparison of Classical Condensation Reagents for Benzimidazole Synthesis
| Reagent Type | Typical Conditions | Advantages | Disadvantages/Limitations |
|---|---|---|---|
| Carboxylic Acids | Strong acids (e.g., polyphosphoric acid, HCl), high temperatures | Readily available starting materials | Harsh conditions, limited functional group tolerance, potential for side reactions |
| Aldehydes | Oxidative conditions, various catalysts (e.g., metal salts, iodine) | Milder conditions than with carboxylic acids, wide variety of aldehydes available | Requires an oxidant, can produce byproducts, potential for over-alkylation to form 1,2-disubstituted products |
| Orthoesters | Acid catalyst, moderate heat | Good yields, clean reactions | Limited commercial availability of diverse orthoesters |
| Nitriles | Acid catalysis (e.g., Yb(OTf)₃), high temperatures | Utilizes different functional groups | Can require harsh conditions and specific catalysts |
To circumvent the cost, toxicity, and challenges associated with removing residual metals from products synthesized via transition-metal catalysis, significant research has focused on metal-free alternatives. mdpi.com These methods often provide improved environmental compatibility and operational simplicity.
One prominent transition-metal-free approach involves the use of molecular iodine (I₂) as a catalyst and oxidant. acs.orgacs.org This method facilitates the intramolecular sp³ C-H amination of aniline (B41778) derivatives to produce 1,2-disubstituted benzimidazoles. acs.orgacs.org The reaction is operationally simple and can be performed under relatively mild conditions. acs.orgacs.org Another strategy is the base-mediated intramolecular N-arylation of N-(2-haloaryl) amidines. mdpi.com This approach is particularly noteworthy when conducted in water, offering a green and economical route to the benzimidazole ring system without the need for any metal catalyst. mdpi.com Furthermore, protocols using hypervalent iodine reagents have been developed for the one-pot synthesis of 2-arylbenzimidazoles from phenylenediamines and aldehydes under mild conditions, offering short reaction times and high yields. organic-chemistry.org
Targeted Synthesis and Derivatization of 5-chloro-2-methyl-1-phenyl-1H-benzimidazole
The specific synthesis of this compound requires a targeted approach, focusing on the selection of appropriate precursors and the optimization of reaction conditions to ensure high yield and purity.
The logical precursors for the targeted synthesis of this compound are a suitably substituted diamine and a source for the 2-methyl group. The key starting material is 4-chloro-N¹-phenylbenzene-1,2-diamine. This precursor can be synthesized through methods such as the nucleophilic aromatic substitution of a dihalobenzene derivative or the reduction of a corresponding nitroaniline compound followed by N-arylation.
Once the N-phenylated diamine is obtained, it can be condensed with a reagent that provides the 2-methyl group. Acetic acid is a common and straightforward choice for this cyclization step, typically requiring heating in the presence of a strong acid like hydrochloric acid to facilitate dehydration and ring closure. A similar starting material, 4-chloro-o-phenylenediamine, is used in the synthesis of related chloro-substituted benzimidazoles. researchgate.net
Optimizing reaction conditions is crucial for maximizing the yield and minimizing impurities in benzimidazole synthesis. researchgate.net Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, and reaction time. researchgate.net
A wide array of catalyst systems have been developed to improve the efficiency of benzimidazole formation. Heterogeneous catalysts, such as gold nanoparticles supported on titanium dioxide (Au/TiO₂), have proven effective for the selective synthesis of 2-substituted benzimidazoles under ambient conditions. mdpi.com Solid acid catalysts, like SBA-Pr-SO₃H, have been utilized as efficient, reusable nanoporous catalysts for the synthesis of 1,2-disubstituted benzimidazoles. kashanu.ac.ir Iron-catalyzed systems have also been developed for the selective synthesis of 1,2-disubstituted benzimidazoles via the dehydrogenative coupling of alcohols with aromatic diamines. researchgate.net The optimization process often involves screening various catalysts and conditions to find the most effective combination for a specific substrate, as illustrated by studies on the synthesis of 2-phenyl benzimidazole using ZnO nanoparticles. researchgate.net
Table 2: Example of Reaction Condition Optimization for Benzimidazole Synthesis
| Entry | Catalyst | Amount (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | None | - | Ethanol | Reflux | 120 | <10 |
| 2 | ZnO NPs | 5 | Ethanol | Reflux | 30 | 85 |
| 3 | ZnO NPs | 5 | Solvent-free | 80 | 10 | 98 |
| 4 | CuO NPs | 5 | Solvent-free | 80 | 20 | 75 |
| 5 | Au/TiO₂ | 2 | CHCl₃:MeOH | Room Temp | 60 | 92 |
Note: Data is illustrative and compiled from various sources to show the effect of different parameters. kashanu.ac.irresearchgate.netmdpi.com
Sustainable and Green Chemistry Approaches in Benzimidazole Synthesis
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for benzimidazole synthesis. ijarsct.co.in These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. chemmethod.com
Key strategies in green benzimidazole synthesis include:
Use of Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents. ijarsct.co.inmdpi.com Reactions in water are particularly attractive from both an environmental and economic standpoint. mdpi.com
Alternative Energy Sources: Microwave irradiation has emerged as a powerful tool, often dramatically reducing reaction times from hours to minutes and improving yields. jrtdd.com Photochemical methods, using visible light and an organic dye photocatalyst like fluorescein, provide a mild and inexpensive route that avoids additional oxidants or metals. rsc.org
Eco-Friendly Catalysts: The development and use of reusable, non-toxic, and biodegradable catalysts are central to green synthesis. ijarsct.co.in This includes heterogeneous catalysts that can be easily separated from the reaction mixture and reused, as well as natural catalysts like lemon juice or papaya bark ash extract. mdpi.comjrtdd.com
Solvent-Free Reactions: Performing reactions under solvent-free or solid-state conditions minimizes waste and simplifies product purification. rsc.org
Table 3: Overview of Green Chemistry Approaches in Benzimidazole Synthesis
| Green Method | Catalyst/Medium | Key Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | Alumina, Acetic Acid | Rapid reaction times, high yields, energy efficiency. chemmethod.com |
| Visible-Light Photocatalysis | Fluorescein / Acetonitrile (B52724) | Mild conditions, metal-free, avoids harsh oxidants. rsc.org |
| Aqueous Media Synthesis | Water | Environmentally benign, low cost, simplified workup. mdpi.com |
| Natural Catalysts | Lemon Juice, Papaya Bark Ash | Biodegradable, readily available, non-toxic. jrtdd.com |
| Reusable Heterogeneous Catalysts | Au/TiO₂, SBA-Pr-SO₃H | Catalyst can be recovered and reused, reducing waste and cost. kashanu.ac.irmdpi.com |
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| o-phenylenediamine |
| N-substituted o-phenylenediamine |
| 4-chloro-N¹-phenylbenzene-1,2-diamine |
| Acetic acid |
| Hydrochloric acid |
| 4-chloro-o-phenylenediamine |
| 2-(5-chloro-1H-benzo[d]imidazole-2-yl) aniline |
| Titanium dioxide |
| Zinc oxide |
| Fluorescein |
Solvent-Free and Aqueous Medium Reactions
In line with the principles of green chemistry, conducting reactions in water or without any solvent has become a highly attractive strategy. These methods minimize the use of volatile and often toxic organic solvents.
A straightforward method for synthesizing benzimidazole derivatives has been developed that proceeds exclusively in water. nih.gov This approach involves the intramolecular cyclization of an N-(2-iodoaryl)benzamidine in the presence of potassium carbonate (K₂CO₃) at 100 °C. nih.govresearchgate.net This transition-metal-free reaction provides benzimidazole derivatives in moderate to high yields, offering significant environmental and economic advantages. nih.govresearchgate.net Another aqueous-based method employs L-proline as a versatile and inexpensive organocatalyst for the condensation of o-phenylenediamines with a wide range of aldehydes under reflux conditions. ijrar.org
Solvent-free synthesis represents another green alternative, often involving a simple grinding of reactants followed by heating. umich.edu An efficient, one-pot solvent-free method for producing benzimidazole derivatives involves the condensation of o-phenylenediamine with either an organic acid or an aldehyde at 140°C. umich.eduresearchgate.net This technique boasts excellent atom economy and simplifies the work-up procedure. umich.edu
| Method | Reactants | Catalyst/Reagent | Conditions | Product Example | Yield | Reference |
|---|---|---|---|---|---|---|
| Aqueous Synthesis | N-(2-iodoaryl)benzamidine | K₂CO₃ | Water, 100 °C, 30 h | 5-Chloro-2-phenyl-1H-benzo[d]imidazole | 66% | nih.govresearchgate.net |
| Aqueous Synthesis | o-phenylenediamine + Aldehydes | L-Proline | Water, Reflux | Benzimidazole derivatives | Good to Excellent | ijrar.org |
| Solvent-Free Synthesis | o-phenylenediamine + Organic Acids/Aldehydes | None | 140 °C | Benzimidazole derivatives | 48-85% | umich.edu |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times, increased yields, and improved product purity. jocpr.com This technology has been successfully applied to the synthesis of benzimidazole derivatives, providing a rapid and efficient alternative to conventional heating methods. nih.gov
A notable example is the fast, green, and simple microwave-assisted, solvent-free synthesis of 1,2-disubstituted benzimidazoles. mdpi.com Using erbium triflate (Er(OTf)₃) as a catalyst, reactions between N-phenyl-o-phenylenediamine and various benzaldehydes were completed in just 5-10 minutes with yields ranging from 86% to 99%. mdpi.com The use of microwave irradiation was fundamental to achieving quantitative yields in such short times. mdpi.com Other protocols describe the synthesis of 2-aryl-1H-benzimidazoles using zeolite catalysts under microwave irradiation. scispace.com The comparative advantage of microwave heating is clear, with one study showing a yield of 94% in 6 minutes for benzimidazole synthesis, compared to 85% after 2.5 hours using conventional methods. jocpr.com
| Method | Reactants | Catalyst/Solvent | Time | Yield | Reference |
|---|---|---|---|---|---|
| Microwave-Assisted | o-Phenylenediamine + Formic Acid | None | 6 minutes | 94% | jocpr.com |
| Conventional Heating | o-Phenylenediamine + Formic Acid | None | 2-2.5 hours | 85% | jocpr.com |
| Microwave-Assisted | N-phenyl-o-phenylenediamine + Benzaldehyde | 1% mol Er(OTf)₃ / Solvent-Free | 5 minutes | >99% | mdpi.com |
| Microwave-Assisted | 4-chloro-o-phenylenediamine + Aromatic Aldehydes | Na₂S₂O₅ | Not specified | 40-99% | nih.gov |
Catalytic Strategies and Catalyst Reusability
The development of efficient and reusable catalysts is a cornerstone of sustainable chemistry. For benzimidazole synthesis, a variety of heterogeneous catalysts have been developed that facilitate the reaction and can be easily recovered and reused, minimizing waste and cost.
Metal-organic frameworks (MOFs) have proven to be highly effective catalysts. Specifically, MIL-53(Fe) has been used as a recyclable heterogeneous catalyst for the synthesis of 2-aryl-1H-benzimidazoles from o-phenylenediamine and aldehydes under solvent-free conditions. chemmethod.com This catalyst can be easily isolated by filtration and reused for at least five consecutive runs without a significant loss of activity. chemmethod.com
Nanocatalysts also feature prominently in modern synthetic routes. Nanocrystalline magnesium oxide (MgO) serves as an efficient and reusable solid base catalyst, providing high yields in short reaction times. semanticscholar.org This catalyst was successfully recovered and reused for five additional cycles without a considerable decrease in product yield. semanticscholar.org Similarly, an engineered catalyst of MgO supported on dendritic fibrous nanosilica (MgO@DFNS) has been employed for the synthesis of benzimidazole derivatives at ambient temperature. semanticscholar.org This robust catalyst demonstrated excellent reusability for up to six cycles. semanticscholar.org
| Catalyst | Reaction Type | Conditions | Reusability | Reference |
|---|---|---|---|---|
| MIL-53(Fe) | Condensation of o-phenylenediamine and aldehydes | Solvent-free | At least 5 consecutive runs | chemmethod.com |
| Nanocrystalline MgO | Condensation of o-phenylenediamine and aldehydes | Mild conditions | Reusable for 5 cycles | semanticscholar.org |
| MgO@DFNS | Condensation of o-phenylenediamine and aldehydes | Ambient temperature | Reusable for up to 6 cycles | semanticscholar.org |
| Ammonium Chloride (NH₄Cl) | Condensation of o-phenylenediamine and aldehydes | Ethanol, 80-90°C | Not specified (Homogeneous) |
Mechanistic Elucidation of Synthetic Pathways
The most common pathway for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde. The reaction mechanism generally proceeds through several key steps. The role of the catalyst in this process is often to activate the aldehyde, enhancing its electrophilicity. semanticscholar.org
Formation of Carbinolamine: The reaction initiates with a nucleophilic attack from one of the amino groups of the o-phenylenediamine onto the electrophilic carbonyl carbon of the aldehyde. This addition forms a transient carbinolamine intermediate.
Dehydration to Schiff Base: The carbinolamine intermediate readily undergoes dehydration (loss of a water molecule) to form a Schiff base (an imine) intermediate.
Intramolecular Cyclization: The second amino group of the diamine then performs an intramolecular nucleophilic attack on the imine carbon. This cyclization step results in the formation of a non-aromatic 1,2-disubstituted-2,3-dihydro-1H-benzimidazole ring.
Aromatization: The final step is the aromatization of the dihydrobenzimidazole intermediate to yield the stable benzimidazole ring system. This is an oxidative process that can occur through various pathways, such as air oxidation or reaction with an oxidizing agent present in the reaction mixture, resulting in the elimination of two hydrogen atoms. umich.edu
This sequence of condensation, cyclization, and oxidation/dehydrogenation is the fundamental pathway for forming the benzimidazole core from o-phenylenediamines and aldehydes. umich.edusemanticscholar.org
Comprehensive Spectroscopic and Spectrometric Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
While specific experimental spectra for 5-chloro-2-methyl-1-phenyl-1H-benzimidazole are not widely published, a theoretical analysis based on its structure allows for the prediction of its ¹H and ¹³C NMR spectra.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The structure contains a methyl group, a trisubstituted benzene (B151609) ring (part of the benzimidazole (B57391) core), and a monosubstituted phenyl ring. The integration of these signals would correspond to the number of protons in each environment (3H for the methyl group, 3H for the benzimidazole ring, and 5H for the N-phenyl ring).
¹³C NMR: The carbon NMR spectrum would provide information on the 14 carbon atoms present in the molecule. Due to symmetry in the phenyl group, some carbon signals may overlap. The spectrum is expected to show one signal in the aliphatic region for the methyl carbon and multiple signals in the aromatic region for the carbons of the phenyl and benzimidazole rings.
A predicted assignment of the NMR signals is presented below.
Predicted ¹H and ¹³C NMR Chemical Shift Assignments
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2-CH₃ | ~2.6 (s, 3H) | ~14-16 |
| C2 | - | ~153 |
| C4 | ~7.7 (d) | ~120 |
| C5 | - | ~128 |
| C6 | ~7.3 (dd) | ~123 |
| C7 | ~7.2 (d) | ~111 |
| C3a | - | ~142 |
| C7a | - | ~135 |
| C1' (N-Phenyl) | - | ~136 |
| C2'/C6' (N-Phenyl) | ~7.5 (m) | ~127 |
| C3'/C5' (N-Phenyl) | ~7.6 (m) | ~130 |
Note: Predicted values are estimates based on analogous structures. Actual experimental values may vary. s = singlet, d = doublet, dd = doublet of doublets, m = multiplet.
To unambiguously assign the signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between H6 and H7, and among the five protons on the N-phenyl ring, confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It would be used to definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum.
Key Expected HMBC Correlations for Structural Confirmation
| Proton Signal | Correlated Carbon(s) (2-3 bonds away) | Structural Information Confirmed |
|---|---|---|
| 2-CH₃ (H) | C2, C3a | Position of the methyl group at C2. |
| H4 | C5, C7a, C2 | Connectivity within the benzimidazole core. |
| H7 | C5, C3a | Connectivity within the benzimidazole core. |
Mass Spectrometry (MS) Applications in Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate mass measurement, which is used to confirm the elemental composition of a molecule. For this compound, the molecular formula is C₁₄H₁₁ClN₂. nist.gov HRMS would be used to verify this composition. A key feature in the mass spectrum would be the isotopic pattern for chlorine. The natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in two major peaks for the molecular ion: [M]⁺ and [M+2]⁺, with the [M+2]⁺ peak having about one-third the intensity of the [M]⁺ peak.
HRMS Data for C₁₄H₁₁ClN₂
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁ClN₂ |
| Nominal Mass | 242 g/mol |
| Monoisotopic Mass (calc.) | 242.0611 Da |
| [M]⁺ (for ³⁵Cl) | 242.0611 |
| [M+2]⁺ (for ³⁷Cl) | 244.0581 |
Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) for HRMS and Electron Impact (EI) for fragmentation studies. Under EI conditions, the molecular ion would undergo fragmentation, providing valuable structural clues. While a specific experimental spectrum for this compound is not available, a plausible fragmentation pathway can be proposed based on the known behavior of N-phenyl benzimidazoles.
The fragmentation would likely initiate with the cleavage of the most labile bonds. Key fragmentation steps would include:
Loss of the N-phenyl radical ([M - C₆H₅]⁺).
Loss of a methyl radical from the C2 position ([M - CH₃]⁺).
Cleavage leading to the formation of a phenyl cation (C₆H₅⁺).
Plausible Mass Fragments and Their m/z
| Proposed Fragment Ion | m/z (for ³⁵Cl) |
|---|---|
| [C₁₄H₁₁ClN₂]⁺ (Molecular Ion) | 242 |
| [C₈H₆ClN₂]⁺ ([M - C₆H₅]⁺) | 165 |
| [C₁₃H₈ClN₂]⁺ ([M - CH₃]⁺) | 227 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.
Infrared (IR) Spectroscopy: An experimental condensed-phase IR spectrum for this compound is available from the NIST database. nist.gov The spectrum displays several characteristic absorption bands that confirm the presence of its key structural features.
Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group / Bond |
|---|---|---|
| ~3060 | C-H Stretching | Aromatic Rings (Ar-H) |
| ~2925 | C-H Stretching | Methyl Group (-CH₃) |
| ~1610, 1500, 1450 | C=C Stretching | Aromatic Rings |
| ~1480 | C=N Stretching | Imidazole (B134444) Ring |
| ~1380 | C-H Bending | Methyl Group (-CH₃) |
| ~810 | C-H Out-of-Plane Bending | Substituted Benzene Ring |
| ~750, 695 | C-H Out-of-Plane Bending | Monosubstituted Phenyl Ring |
Source: Data interpreted from NIST, Coblentz Society, Inc. nist.gov
Raman Spectroscopy: No experimental Raman spectrum for this compound is readily available in the literature. Raman spectroscopy is complementary to IR spectroscopy. While IR is sensitive to polar bonds and asymmetric vibrations, Raman is more sensitive to non-polar bonds and symmetric vibrations. For this compound, strong Raman signals would be expected for the symmetric stretching vibrations (ring breathing modes) of the aromatic phenyl and benzimidazole rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic structure of conjugated systems like this compound. The absorption of UV-Vis radiation by the molecule promotes electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO). For benzimidazole derivatives, the observed absorption bands are typically attributed to π–π* transitions within the fused aromatic and heterocyclic ring system. ekb.egnih.gov
The spectrum of this compound is expected to display characteristic absorption bands originating from the conjugated π-electron system of the benzimidazole core, influenced by the phenyl and chloro substituents. The electronic spectrum of similar benzimidazole complexes often exhibits sharp peaks corresponding to internal ligand transitions (π–π*) in the benzimidazole ring. ekb.eg The phenyl group at the N1 position extends the conjugation, which can lead to a bathochromic (red) shift of the absorption maxima compared to simpler benzimidazoles. The specific absorption wavelengths (λmax) and their corresponding molar absorptivities (ε) provide a distinct fingerprint for the compound.
Table 1: Illustrative UV-Vis Spectral Data for this compound in Ethanol
| Absorption Maximum (λmax) | Molar Absorptivity (ε) | Electronic Transition |
|---|---|---|
| ~210 nm | ~25,000 L mol⁻¹ cm⁻¹ | π → π* |
| ~255 nm | ~15,000 L mol⁻¹ cm⁻¹ | π → π* |
| ~290 nm | ~8,000 L mol⁻¹ cm⁻¹ | π → π* (Benzimidazole Ring System) |
Note: This data is representative and based on typical values for substituted phenylbenzimidazoles. Actual experimental values may vary.
X-ray Crystallography for Precise Solid-State Structure Determination
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute solid-state structure of a molecule. This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. For this compound, X-ray diffraction analysis would reveal the planar geometry of the benzimidazole ring system and the spatial orientation of the N-phenyl group relative to this plane. nih.gov
Table 2: Representative Crystallographic Data Parameters for a Benzimidazole Derivative
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P 2₁2₁2₁ |
| a (Å) | 8.513 |
| b (Å) | 10.245 |
| c (Å) | 14.789 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1288.5 |
| Z | 4 |
Note: This data is illustrative, based on a representative benzimidazole structure, and does not correspond to the title compound.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for separating this compound from reaction byproducts and starting materials, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of non-volatile compounds like this compound. A reverse-phase (RP-HPLC) method is typically employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.
The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks. This technique can be considered a stability-indicating method for many benzimidazole derivatives. researchgate.net For closely related compounds like 5-chloro-1-ethyl-2-methyl-1H-benzimidazole, a mobile phase containing acetonitrile (B52724) and water is effective. sielc.com
Table 3: Typical RP-HPLC Conditions for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for both purity assessment and structural elucidation of thermally stable and volatile compounds.
In the gas chromatograph, the compound is vaporized and separated from other volatile components based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum shows the molecular ion (M⁺) and a series of fragment ions.
The fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound (Molecular Weight: 242.70 g/mol ), the molecular ion peak would be observed at m/z 242. A characteristic isotopic peak at m/z 244 (M+2), with an intensity of about one-third of the M⁺ peak, would confirm the presence of a single chlorine atom. Key fragmentation pathways would likely involve the loss of the phenyl group, the methyl group, and other characteristic cleavages of the benzimidazole ring.
Table 4: Predicted Key Mass Fragments for this compound in GC-MS (EI)
| m/z Value | Identity |
|---|---|
| 242/244 | [M]⁺ (Molecular Ion) |
| 227/229 | [M - CH₃]⁺ |
| 165/167 | [M - C₆H₅]⁺ |
| 77 | [C₆H₅]⁺ |
Note: The m/z values represent the most abundant isotope. The presence of chlorine results in a characteristic M/M+2 isotopic pattern.
Advanced Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations could provide fundamental insights into the properties of 5-chloro-2-methyl-1-phenyl-1H-benzimidazole.
Geometry Optimization and Conformational Analysis
A foundational step in computational analysis is the determination of the molecule's most stable three-dimensional structure. Geometry optimization calculations using DFT would identify the equilibrium geometry of this compound by finding the minimum energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved.
Conformational analysis would further explore the molecule's potential energy surface by examining the rotation around single bonds, such as the bond connecting the phenyl group to the benzimidazole (B57391) nitrogen. This would reveal the different possible conformers and their relative stabilities, which is crucial for understanding the molecule's flexibility and preferred shapes. However, specific studies detailing the optimized geometry and conformational landscape of this compound are not available in published literature.
Electronic Structure Characterization (HOMO-LUMO, Molecular Electrostatic Potential - MEP)
The electronic properties of a molecule are key to its reactivity and interactions. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. shd-pub.org.rs A smaller gap generally implies higher reactivity. shd-pub.org.rs
The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. shd-pub.org.rssemanticscholar.org This information is vital for predicting how the molecule will interact with other chemical species. shd-pub.org.rs For this compound, an MEP map would highlight the electrostatic potential across the molecule, but specific published MEP analyses for this compound have not been found.
A hypothetical data table for illustrative purposes is provided below, based on general knowledge of similar compounds:
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy | -1.8 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and stability; a larger gap suggests higher stability. |
Vibrational Frequency Analysis and Spectroscopic Property Prediction
Theoretical vibrational frequency analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes and their corresponding frequencies can be determined. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral bands to specific atomic motions. While this is a standard computational technique, a detailed vibrational analysis of this compound is not documented in scientific literature.
Non-Linear Optical (NLO) Property Investigations
Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. DFT calculations can be employed to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). These calculations assess how the molecule's electron cloud responds to a strong electric field, which is the basis for NLO phenomena. Benzimidazole derivatives have been explored for their NLO properties, but specific theoretical investigations into the NLO response of this compound are not currently available.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule and its interactions with its environment. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion over time.
For this compound, MD simulations could be used to understand its dynamic behavior in different environments, such as in solution or interacting with a biological target. However, there are no specific published MD simulation studies focused on this compound.
Solvent Effects and Solvation Energy Calculations (e.g., MM-PBSA)
The behavior of a molecule can be significantly influenced by the solvent it is in. Computational methods can be used to model these solvent effects. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method is a popular approach to calculate the free energy of solvation, which is the energy change when a molecule is transferred from a vacuum to a solvent. This method combines molecular mechanics energy calculations with continuum solvent models.
Such calculations would be valuable for understanding the solubility and partitioning behavior of this compound. Despite the utility of this method, specific studies on the solvation energy of this compound using MM-PBSA or similar techniques have not been reported in the available literature.
Conformational Ensemble Sampling
The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the nitrogen atom (N1) of the benzimidazole core and the C1' carbon of the phenyl ring. This rotation dictates the relative orientation of the two aromatic systems, which is a critical factor in molecular recognition processes.
Theoretical studies on analogous 1,2-disubstituted benzimidazoles provide insight into the likely stable conformations. For instance, X-ray crystallography of 1-phenyl-2-p-tolyl-1H-benzimidazole shows that the benzimidazole ring system is oriented at significant dihedral angles with respect to the adjacent phenyl and tolyl rings, with values of 72.44° and 28.50°, respectively. nih.gov This non-planar arrangement is a result of balancing steric hindrance between the ortho hydrogens of the rings and the electronic effects that might favor planarity for extended conjugation.
Conformational ensemble sampling for this compound would be theoretically performed by systematically rotating the N1-C1' torsional angle and calculating the potential energy at each increment using computational methods like Density Functional Theory (DFT) or semi-empirical molecular orbital methods. researchgate.netscispace.com Such an analysis would likely reveal multiple low-energy conformers. The energy barriers to rotation are expected to be relatively low, suggesting that the molecule is flexible and can adopt various conformations in solution or within a flexible binding site. scispace.com This flexibility is a key attribute, allowing the molecule to adapt its shape to fit the topology of a target's active site.
Molecular Docking and Ligand-Target Interaction Modeling (Purely Theoretical)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or nucleic acid. For this compound, this theoretical approach can identify plausible biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex. Given the wide range of biological activities reported for benzimidazole derivatives, potential targets include enzymes like protein kinases (e.g., EGFR), DNA gyrase, topoisomerase, and dihydrofolate reductase. journaljpri.comukm.mytandfonline.comnih.gov
The process begins with preparing the three-dimensional structures of the ligand and the target protein. The ligand's structure is energy-minimized to find a stable conformation. The protein structure, typically obtained from the Protein Data Bank (PDB), is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. A docking algorithm, such as AutoDock Vina, is then used to systematically sample different orientations and conformations of the ligand within a predefined binding site on the protein. tandfonline.comaip.org
Binding Site Prediction and Ligand Orientation
The binding site is a specific pocket or groove on the target protein where the ligand binds. Its prediction can be based on the location of a co-crystallized native ligand or through algorithms that identify cavities on the protein surface. Once the site is defined, the docking simulation predicts the most stable binding pose of this compound.
The predicted orientation is governed by the complementarity of shape and chemical properties between the ligand and the binding site. For benzimidazole derivatives, the orientation is often dictated by a combination of interactions:
Hydrogen Bonding: The nitrogen atoms of the imidazole (B134444) ring can act as hydrogen bond acceptors. ukm.my
Hydrophobic Interactions: The phenyl and benzimidazole rings can form hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and alanine. ukm.my
π-π Stacking: The aromatic rings of the ligand can stack with the side chains of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan.
Studies on related 5-chlorobenzimidazole (B1584574) derivatives docked into the active site of Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) have highlighted the importance of the pyrrolic nitrogen of the benzimidazole ring in forming key interactions. journaljpri.comresearchgate.net
Interaction Energy and Molecular Recognition Principles
Each predicted binding pose is assigned a score by the docking software, which estimates the binding affinity, typically expressed in kcal/mol. tandfonline.com This score is calculated using a scoring function that approximates the free energy of binding by summing the contributions from various intermolecular interactions, such as electrostatic interactions, van der Waals forces, and hydrogen bonds. A more negative score indicates a more favorable binding interaction.
Molecular recognition is driven by the sum of these specific interactions. The phenyl ring at the N1 position and the chloro-substituent at the C5 position of this compound are critical for defining its interaction profile. The chloro group, being electron-withdrawing and lipophilic, can occupy specific hydrophobic pockets and potentially form halogen bonds, influencing both the binding affinity and selectivity for a particular target. Docking studies of various benzimidazoles have reported binding energies ranging from -8.0 to -10.0 kcal/mol, indicating stable complex formation. researchgate.netukm.mytandfonline.com
| Derivative Type | Protein Target (PDB ID) | Reported Binding Energy (kcal/mol) | Key Interacting Residues/Interaction Type |
|---|---|---|---|
| Keto-benzimidazoles | EGFR (Wild-Type) | -7.8 to -8.1 | Hydrogen bonding, Hydrophobic interactions, Van der Waals forces ukm.my |
| Keto-benzimidazoles | EGFR (T790M Mutant) | -8.3 to -8.4 | Shape complementarity, Hydrophobic interactions ukm.my |
| Triazinane–benzimidazoles | Topoisomerase II (1JIJ) | -9.05 to -9.10 | Not specified tandfonline.com |
| Triazinane–benzimidazoles | DNA Gyrase Subunit B (1KZN) | -9.37 to -10.04 | Not specified tandfonline.com |
| 1-benzyl-2-phenyl-1H-benzimidazoles | Antihypertensive Protein (4XX3) | -9.2 to -10.0 | Not specified researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is used to predict the activity of new, unsynthesized compounds and to understand which molecular properties are most important for activity.
Molecular Descriptors Calculation and Selection
The first step in QSAR modeling is to represent the chemical structure numerically using molecular descriptors. These descriptors are calculated from the 2D or 3D structure of the molecule and can be categorized into several classes:
Physicochemical Descriptors: These describe properties like lipophilicity (LogP), molecular weight (MW), and topological polar surface area (TPSA). Higher lipophilicity has often been correlated with better activity for benzimidazole derivatives. crpsonline.com
Electronic Descriptors: These quantify the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. researchgate.net These are crucial for describing electrostatic and orbital-controlled interactions.
Topological Descriptors: Also known as constitutional descriptors, these are derived from the 2D representation of the molecule and describe atomic connectivity and molecular shape (e.g., Balaban index, Kier's shape indices). researchgate.net
Steric/3D Descriptors: These relate to the three-dimensional shape of the molecule, such as molecular volume and surface area.
For a series of benzimidazole analogues, a large number of descriptors are calculated. A key challenge is to select a subset of descriptors that are most relevant to the biological activity being modeled, while avoiding descriptors that are highly inter-correlated. buecher.de
| Descriptor Class | Descriptor Name | Description |
|---|---|---|
| Physicochemical | LogP | Octanol-water partition coefficient, a measure of lipophilicity. crpsonline.com |
| Physicochemical | TPSA (Topological Polar Surface Area) | Sum of surfaces of polar atoms, relates to membrane permeability. crpsonline.com |
| Electronic | HOMO (Highest Occupied Molecular Orbital) | Energy of the outermost electron orbital; relates to electron-donating ability. researchgate.net |
| Electronic | LUMO (Lowest Unoccupied Molecular Orbital) | Energy of the lowest empty orbital; relates to electron-accepting ability. researchgate.net |
| Electronic | Dipole Moment (µ) | Measure of the overall polarity of the molecule. researchgate.net |
| Topological | Balaban Index (J) | A distance-based topological index describing molecular branching. researchgate.net |
| Topological | Randic Index (R) | A connectivity index reflecting molecular branching. researchgate.net |
| Steric | Molecular Weight (MW) | The mass of the molecule, affecting absorption and bioavailability. crpsonline.com |
Statistical Model Construction and Validation
Once relevant descriptors are selected, a statistical method is used to build the QSAR model. Multiple Linear Regression (MLR) is a common technique that generates a linear equation relating the biological activity to the selected descriptors. nih.gov Other methods include Partial Least Squares (PLS) and machine learning approaches like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). researchgate.net
A generic MLR model takes the form: Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where D₁, D₂, ... Dₙ are the descriptor values, and c₁, c₂, ... cₙ are their regression coefficients, indicating the importance and direction of influence of each descriptor.
Model validation is a critical step to ensure that the developed model is robust, stable, and has predictive power. buecher.de It is not enough for a model to simply fit the training data well; it must also be able to accurately predict the activity of new compounds. Validation is typically performed using two main strategies:
External Validation: The model is used to predict the activity of an external set of compounds that were not used in the model-building process. The predictive power is then evaluated by comparing the predicted activities with the experimental values for this external set. A high correlation coefficient (r²) for the external set indicates a reliable and predictive QSAR model. nih.gov
Structure Activity Relationship Sar and Molecular Design Principles for 5 Chloro 2 Methyl 1 Phenyl 1h Benzimidazole Scaffold
Rational Design Strategies for Substituted Benzimidazole (B57391) Analogues
The rational design of substituted benzimidazole analogues is a cornerstone of modern medicinal chemistry, leveraging the scaffold's inherent versatility. nih.govrsc.org Design strategies often begin by identifying the benzimidazole core as an essential skeleton, which can be strategically modified at the 1, 2, and/or 5(6) positions to modulate activity. researchgate.net
Key strategies employed in the design of novel benzimidazole derivatives include:
Hybridization: This approach involves combining the benzimidazole nucleus with other pharmacologically important moieties to create hybrid molecules with potentially enhanced or novel activities. nih.gov For instance, benzimidazole has been hybridized with moieties found in antifungal agents like fluconazole (B54011) and econazole (B349626) with the goal of broadening the activity spectrum. nih.gov
Rigidification and Elongation: Molecular design can be guided by strategies that alter the molecule's flexibility and size. Rigidification, such as incorporating oxadiazole and triazole moieties, can lock the molecule into a more favorable conformation for target binding. nih.gov Conversely, elongation strategies, like adding amide-containing derivatives, can allow the molecule to access additional binding pockets. nih.gov
Structure-Based Design: Utilizing computational tools, this strategy relies on the known three-dimensional structure of a biological target. rsc.org By understanding the target's binding site, novel benzimidazole derivatives can be designed to fit precisely and form specific, stabilizing interactions, such as electrostatic complementarities. rsc.org
Scaffold Modification: Systematic modifications are made to the core benzimidazole structure. This can involve condensing variously substituted o-phenylene diamines with a range of aromatic aldehydes to create a library of derivatives with diverse substituents at key positions. nih.govscispace.comrsc.org This allows for a thorough exploration of the chemical space around the scaffold.
These rational approaches facilitate the targeted development of new chemical entities based on the 5-chloro-2-methyl-1-phenyl-1H-benzimidazole framework, moving beyond random screening to a more directed and efficient discovery process. nih.govresearchgate.net
Systematic Investigations of Substituent Effects on Molecular Properties and Interactions
The biological activity of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. nih.gov Systematic investigations are crucial to understanding how these modifications alter molecular properties and interactions with biological targets.
Electronic and Steric Contributions of Substituents
The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, play a critical role in modulating the charge distribution within the benzimidazole molecule. sciepub.com This, in turn, affects the strength of interactions, such as hydrogen bonds, that are vital for molecular recognition. sciepub.com Quantum chemical descriptors and computational methods like Density Functional Theory (DFT) are often used to investigate the electronic structure and substituent effects. plu.mxresearchgate.net
Steric Effects: The size and spatial arrangement of substituents introduce steric hindrance, which can influence the molecule's conformation and its ability to fit into a binding site. acs.org For example, research on the synthesis of benzimidazole-fused quinolines demonstrated that bulky substituents at certain positions were well-tolerated, indicating that the reaction and resulting molecular structure could accommodate significant steric bulk without compromising the outcome. acs.org
The interplay between electronic and steric factors is complex. A substituent's effect is rarely one-dimensional; for instance, a halogen like chlorine has both electronic (electron-withdrawing) and steric contributions that must be considered in structure-activity relationship (SAR) analyses. mdpi.com
Positional Isomerism and its Influence on Molecular Recognition
The specific position of a substituent on the benzimidazole scaffold can dramatically alter its interaction with a biological target, a phenomenon known as positional isomerism. Even subtle changes in substituent placement can lead to significant differences in binding affinity and biological activity.
A compelling example is seen in studies of symmetric bis-2-(n-pyridyl)-1H-benzimidazoles (where n=2, 3, or 4), which are positional isomers. nih.govacs.org Experimental and computational analyses revealed that the binding affinities for DNA were significantly higher for the 3-pyridine and 4-pyridine derivatives compared to the 2-pyridine isomer. nih.govacs.org Computational analysis showed that the 2-pyridine isomer (o-pyben) could form an intramolecular hydrogen bond, which conferred a conformational rigidity to the molecule. nih.govacs.org This rigidity likely hinders its ability to adopt the optimal conformation required for effective binding to the minor groove of DNA, thus reducing its binding affinity compared to its more flexible meta and para counterparts. nih.govacs.org This highlights how the position of a single nitrogen atom within a substituent ring can fundamentally alter the molecule's conformational freedom and its capacity for molecular recognition.
Identification and Optimization of Key Pharmacophoric Features (Theoretical and in vitro binding mechanisms)
A pharmacophore is the essential set of steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. For the benzimidazole scaffold, the core itself is a critical pharmacophoric element, acting as a structural isostere of natural nucleotides, which facilitates its interaction with various biopolymers. ijpsjournal.com
Theoretical and in vitro studies have identified several key features that contribute to the binding of benzimidazole derivatives:
Hydrogen Bonding: The benzimidazole nucleus contains both hydrogen bond donors (the N-H group) and acceptors (the lone pair on the sp2-hybridized nitrogen), allowing it to form crucial hydrogen bonds with target proteins. researchgate.net
Hydrophobic and π-π Interactions: The fused aromatic ring system provides a platform for hydrophobic and π-π stacking interactions with aromatic amino acid residues in a binding pocket. researchgate.net
Substituent-Directed Interactions: Substituents at the C2, N1, and C5 positions provide opportunities for additional, specific interactions. For example, a halogen atom, such as the chlorine in this compound, can participate in halogen bonding, a specific type of non-covalent interaction. mdpi.com In one computational study, a chlorine atom on the benzimidazole ring was observed forming a halogen contact with the side chain of a lysine (B10760008) residue (K498). mdpi.com
Molecular docking is a powerful theoretical tool used to predict and analyze the binding modes of benzimidazole derivatives. nih.gov These in silico studies help elucidate how compounds orient themselves within a target's active site and identify the specific amino acid residues involved in the interaction, thereby guiding the optimization of pharmacophoric features.
Lead Generation and Optimization Strategies for Benzimidazole Chemotypes (without clinical context)
The development of novel compounds based on the benzimidazole chemotype follows a structured process of lead generation and optimization. This process begins with a "hit," a compound identified from screening that shows desired activity, and aims to develop it into a "lead," a more refined compound with improved properties. rsc.orgresearchgate.net
Lead Generation often involves screening a library of diverse benzimidazole derivatives. researchgate.net Once a hit compound is identified, such as the initial identification of 2-(4-chlorophenyl)-N-(1-propyl-1H-benzimidazol-2-yl)acetamide from a high-throughput screen, the process moves to lead optimization. nih.gov
Lead Optimization is a systematic exploration of the structure-activity relationship (SAR) to enhance potency and other key attributes. nih.gov This involves synthesizing a series of analogues where specific parts of the hit molecule are modified. researchgate.netnih.gov For example, in the optimization of benzimidazole phenylacetamides, key modifications were incorporated into the scaffold, leading to analogues with improved potency. nih.gov The SAR exploration might involve:
Varying substituents on the phenyl rings. nih.gov
Altering alkyl groups attached to the benzimidazole nitrogen. researchgate.net
Replacing ring systems to determine if they are essential for activity. nih.gov
This iterative process of synthesis and testing allows researchers to build a detailed SAR map. researchgate.netnih.gov The data gathered helps to identify which structural modifications lead to favorable outcomes, guiding the design of subsequent generations of compounds with progressively optimized characteristics. researchgate.net
Chemical Reactivity and Advanced Functionalization of 5 Chloro 2 Methyl 1 Phenyl 1h Benzimidazole
Electrophilic and Nucleophilic Substitution Reactions on the Benzimidazole (B57391) Ring
Electrophilic Aromatic Substitution: Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. wikipedia.org In 5-chloro-2-methyl-1-phenyl-1H-benzimidazole, the benzene (B151609) portion of the benzimidazole core is susceptible to electrophilic attack. The rate and regioselectivity of the reaction are influenced by the existing substituents. libretexts.org The imidazole (B134444) ring, being electron-rich, acts as an activating group, while the chloro group is a deactivating group but directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.org
Considering the structure, the available positions for substitution on the benzimidazole core are C4, C6, and C7. The directing effects of the fused imidazole and the chloro group at C5 determine the outcome. The imidazole moiety strongly activates the C4 and C7 positions. The chloro group deactivates the ring through its inductive effect but directs ortho (C4, C6) and para (C7, relative to the N1-phenyl group) through resonance. The interplay of these effects suggests that electrophilic substitution will likely occur at the C4 or C7 positions. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation/acylation. msu.edu
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) typically requires a strong electron-withdrawing group to activate the ring towards attack by a nucleophile. youtube.com The chloro-substituent at the C5 position is a potential site for nucleophilic displacement. However, without additional strong activating groups (like a nitro group), this reaction generally requires harsh conditions. The mechanism usually proceeds via a two-step addition-elimination sequence involving a Meisenheimer complex intermediate. youtube.comnih.gov Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov
Functionalization at Nitrogen Atoms (N1 and N3)
The benzimidazole core has two nitrogen atoms, N1 and N3. In the title compound, the N1 position is already substituted with a phenyl group. The remaining N3 atom possesses a lone pair of electrons, rendering it nucleophilic and basic.
N3-Alkylation and Acylation (Quaternization): The N3 atom can readily react with electrophiles such as alkyl halides or acyl halides. This reaction, known as quaternization, results in the formation of a positively charged benzimidazolium salt. mdpi.com This functionalization is a common strategy to modify the physicochemical properties of the molecule, such as solubility and electronic character. A variety of alkylating agents can be employed, including simple alkyl halides, benzyl (B1604629) halides, and more complex structures, often in the presence of a base. lookchem.comresearchgate.net The reaction with ketonic Mannich bases, for example, has been used to introduce 3-oxopropyl chains at the N1 position of unsubstituted benzimidazoles, a similar reaction could be envisioned for the N3 position of 1-substituted benzimidazoles. researchgate.net
Oxidation and Reduction Reactions
Oxidation: The 2-methyl group is a potential site for oxidation. Strong oxidizing agents can convert the methyl group into a carboxylic acid, yielding the corresponding 5-chloro-1-phenyl-1H-benzimidazole-2-carboxylic acid. This transformation provides a handle for further derivatization, such as amide or ester formation. Oxidation of the benzimidazole ring itself is also possible but can lead to ring-opening under harsh conditions.
Reduction: The chloro group at the C5 position can be removed via reductive dehalogenation. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a standard method for this transformation. Another reported method involves an unexpected reduction of a C-Cl bond to a C-H bond using hydrazine (B178648) hydrate, which proceeds through a diimide intermediate. yu.edu.jo This reaction would yield 2-methyl-1-phenyl-1H-benzimidazole. Additionally, reductive cyclization of 2-nitro aniline (B41778) Schiff bases using reagents like stannous chloride (SnCl₂) is a known method for synthesizing benzimidazoles, highlighting the compatibility of the core with reducing conditions. rhhz.net
Derivatization for Library Synthesis and Scaffold Diversification
The this compound scaffold is an excellent starting point for generating libraries of diverse compounds for drug discovery. acs.orgbenthamdirect.com The various reactive sites on the molecule allow for systematic modification to explore the structure-activity relationship (SAR). This process of creating structurally related molecules from a common core is a cornerstone of medicinal chemistry.
Key diversification strategies include:
N3-Alkylation: Introducing a wide range of alkyl or arylalkyl groups at the N3 position to modulate steric and electronic properties. lookchem.com
C2-Methyl Functionalization: Oxidation of the methyl group to a carboxylic acid allows for the creation of amide or ester libraries.
Ring Substitution: Electrophilic substitution at the C4 or C7 positions can introduce additional functional groups like nitro or halogen atoms, which can be further modified.
Scaffold Hopping: While not a direct derivatization, "scaffold hopping" is a related concept where the benzimidazole core is replaced by a different, often isosteric, ring system to discover novel chemotypes with similar biological activities. nih.govrsc.org
The combination of these reactions allows for the creation of multi-dimensional libraries where different parts of the molecule are varied simultaneously. Liquid-phase combinatorial synthesis (LPCS) using soluble polymer supports like polyethylene (B3416737) glycol (PEG) has been effectively used to generate diverse benzimidazole libraries efficiently. acs.orgnih.gov
Table 1: Potential Derivatization Reactions for Library Synthesis
| Reaction Type | Target Site | Reagents & Conditions | Resulting Functional Group |
|---|---|---|---|
| N-Alkylation (Quaternization) | N3 | R-X (Alkyl halide), Base | N3-Alkyl (Benzimidazolium salt) |
| Electrophilic Nitration | C4/C7 | HNO₃, H₂SO₄ | Nitro (-NO₂) |
| Electrophilic Halogenation | C4/C7 | Br₂, FeBr₃ | Bromo (-Br) |
| C-Methyl Oxidation | C2-Methyl | KMnO₄ or other strong oxidant | Carboxylic Acid (-COOH) |
| Reductive Dechlorination | C5-Chloro | H₂, Pd/C or Hydrazine | Hydrogen (-H) |
Stereoselective Synthesis of Chiral Benzimidazole Derivatives
The introduction of chirality into drug candidates is crucial as enantiomers often exhibit different pharmacological and toxicological profiles. While the parent compound this compound is achiral, chiral derivatives can be synthesized. epa.gov
Methods for introducing stereocenters include:
Asymmetric C2-Functionalization: While challenging, methods are being developed for the enantioselective functionalization at the C2 position. One approach involves using electrophilic N-activated benzimidazoles with 1,3-dienes as nucleophile precursors in a copper-hydride catalyzed reaction to achieve C2-allylation with high stereoselectivity. nih.gov
Use of Chiral Auxiliaries or Catalysts: Attaching a chiral group to the N3 position can direct subsequent reactions stereoselectively. Chiral benzimidazole-derived organocatalysts have been successfully used in various asymmetric transformations, such as α-amination of 1,3-dicarbonyl compounds. researchgate.netmdpi.com
Synthesis from Chiral Precursors: Building the benzimidazole ring from chiral starting materials is another viable strategy. For instance, condensing enantiopure precursors can lead to the formation of chiral benzimidazole derivatives. researchgate.net
The development of stereoselective methods for functionalizing the benzimidazole scaffold is an active area of research, driven by the demand for enantiomerically pure compounds in medicinal chemistry. researchgate.net
Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific research data available for the chemical compound This compound to generate a thorough and scientifically accurate article based on the requested outline.
The search for applications of this specific compound in the fields of chemical biology and materials science did not yield detailed research findings, data tables, or mechanistic studies as required by the prompt. The necessary information to populate the sections and subsections below does not appear to be published in the accessible literature:
Applications in Chemical Biology and Materials Science Mechanistic Focus, Non Clinical
Potential in Advanced Materials Research (e.g., organic electronics, coordination polymers, non-linear optics)
While general information on the broader class of benzimidazole (B57391) derivatives is available, the strict requirement to focus solely on "5-chloro-2-methyl-1-phenyl-1H-benzimidazole" and to provide detailed, specific research findings prevents the creation of an article that would meet the quality and accuracy standards requested. Using information from related but distinct compounds would violate the explicit instructions provided.
Therefore, the requested article cannot be generated at this time due to the lack of specific scientific research on this compound for the outlined applications.
Self-Assembly and Supramolecular Chemistry
There is currently a lack of published studies focusing on the self-assembly and supramolecular chemistry of this compound. The potential for this molecule to form ordered structures through non-covalent interactions, such as hydrogen bonding, π-π stacking, or halogen bonding, has not been explored in the available scientific literature. Consequently, there are no specific examples or data to report on its behavior in forming higher-order architectures like gels, liquid crystals, or molecular networks.
Photophysical Properties and Optoelectronic Applications
Detailed investigations into the photophysical properties of this compound are not readily found in current research. While benzimidazole derivatives are known to be used in various optoelectronic applications, specific data regarding the absorption, emission, and quantum yield of this compound are not available. researchgate.netmdpi.comnih.gov The influence of the chloro, methyl, and phenyl substituents on its electronic transitions and potential for use in devices such as organic light-emitting diodes (OLEDs) or as a fluorescent probe has not been characterized.
The following table summarizes the lack of available data for the key photophysical properties of this compound.
| Property | Value |
| Absorption Maximum (λ_abs) | Data not available |
| Emission Maximum (λ_em) | Data not available |
| Quantum Yield (Φ) | Data not available |
| Excited State Lifetime (τ) | Data not available |
| Stokes Shift | Data not available |
Due to the absence of specific research, a detailed discussion of its potential in optoelectronic applications remains speculative.
Future Perspectives and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Benzimidazole (B57391) Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, moving from traditional trial-and-error methods to a more data-driven and predictive paradigm. nih.gov These computational tools are being applied at various stages of computer-aided drug design, significantly improving the success rate of identifying promising hit compounds. nih.govbohrium.com For the design of novel 5-chloro-2-methyl-1-phenyl-1H-benzimidazole analogues, AI and ML can be leveraged in several key areas:
Predictive Modeling: ML algorithms, such as support vector machines (SVM) and deep neural networks, can be trained on large datasets of existing benzimidazole derivatives and their associated biological activities. frontiersin.orgacs.org These models can then predict the potential efficacy and toxicity of novel, untested analogues of this compound, allowing researchers to prioritize the synthesis of the most promising candidates.
De Novo Drug Design: Generative ML models, including recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules. nih.govacs.org By providing the model with the desired physicochemical properties and a target biological profile, these algorithms can generate novel benzimidazole structures that are optimized for specific therapeutic applications.
Structure-Activity Relationship (SAR) Studies: AI can rapidly analyze complex structure-activity relationships within a library of compounds. nih.gov This allows for a deeper understanding of how specific structural modifications to the this compound core affect its biological activity, guiding more rational and efficient lead optimization. researchgate.net
The integration of AI and ML offers the potential to significantly reduce the time and cost associated with the discovery and development of new benzimidazole-based therapeutic agents. nih.gov
High-Throughput Synthesis and Screening Methodologies
High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds for biological activity. acs.org The application of HTS to benzimidazole derivatives has already proven successful in identifying selective inhibitors for specific biological targets. nih.gov Future research on this compound will benefit from advanced HTS methodologies for both synthesis and screening.
Automated Synthesis: High-throughput synthesis techniques can be employed to rapidly generate large, diverse libraries of analogues based on the this compound scaffold. This allows for a more comprehensive exploration of the chemical space around the core molecule.
Cell-Based Phenotypic Screening: Whole-cell based HTS campaigns can identify compounds with desired effects on cellular function, providing a more physiologically relevant assessment of activity. acs.org This approach has been used to screen diversity libraries to identify potent and selective benzimidazole compounds. nih.gov
Target-Based Screening: For known biological targets, target-based HTS assays can efficiently identify derivatives of this compound that exhibit high-affinity binding or potent inhibitory activity.
The combination of high-throughput synthesis and screening creates a powerful engine for drug discovery, accelerating the identification of lead compounds for further preclinical development.
Table 1: Examples of High-Throughput Screening in Benzimidazole Research
| Screening Type | Library Size | Target/Organism | Outcome | Reference |
| Cell-Based Cytotoxicity | 10,000 compounds | FLT3/ITD leukemia cells | Identification of a selective benzoimidazole scaffold (HP1142) | nih.gov |
| Whole-Cell Phenotypic | 456 compounds | Kinetoplastids (T. brucei, L. infantum, T. cruzi) | Identification of broad-spectrum antitrypanosomatidic agents | acs.org |
| Assay Yield Optimization | N/A | C-H Aminoalkylation of Azoles | Optimization of reaction variables (loading of benzoxazole, TBSOTf, and Et2NTMS) for product yield | researchgate.net |
Exploration of Novel Reaction Methodologies and Green Catalysis
The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical compounds, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. chemmethod.comsphinxsai.com The synthesis of benzimidazoles, including this compound, is an area ripe for the application of these principles.
Green Solvents: Traditional organic solvents are being replaced with more environmentally benign alternatives like water, ionic liquids, and deep eutectic solvents. mdpi.com Research has shown that water can be an exclusive and effective medium for certain benzimidazole syntheses, eliminating the need for additional reagents or catalysts. chemmethod.com
Novel Catalysts: A wide range of novel and green catalysts are being explored for benzimidazole synthesis. These include metal complexes, nanoparticles, and natural catalysts derived from plant extracts like lemon juice or papaya bark ash. chemmethod.comjrtdd.com Such catalysts can offer high yields, shorter reaction times, and milder reaction conditions. sphinxsai.comresearchgate.net
Alternative Energy Sources: Techniques such as microwave irradiation and ultrasound assistance are being used to promote reactions, often leading to significantly reduced reaction times and increased product yields compared to conventional heating methods. chemmethod.comjrtdd.com
The adoption of these green methodologies not only makes the synthesis of this compound analogues more sustainable and economical but can also lead to the discovery of novel synthetic pathways and improved product yields. sphinxsai.com
Table 2: Selected Green Catalysts for Benzimidazole Synthesis
| Catalyst | Solvent | Conditions | Key Advantages | Reference |
| Erbium (III) triflate (Er(OTf)3) | Water | 80 °C | High yield, short reaction times | mdpi.com |
| K4[Fe(CN)6] | Solvent-free | N/A | Green, mild, inexpensive | chemmethod.comsphinxsai.com |
| Ammonium Chloride | N/A | 80-90 °C | Green and economical | chemmethod.comsphinxsai.com |
| Zinc triflate | Ethanol | Reflux | Environmentally friendly, inexpensive, practical | chemmethod.comsphinxsai.com |
| Water Extract of Onion | Water or Ethanol | N/A | High selectivity, environmentally friendly | researchgate.net |
| Lemon Juice | N/A | N/A | Natural and efficient catalyst | jrtdd.com |
Advanced Analytical Method Development for Complex Biological Systems
Understanding the behavior of a drug candidate within a biological system is crucial for its development. This requires sophisticated analytical techniques capable of detecting and quantifying the compound and its metabolites in complex matrices like blood, tissues, and cells. ilvo.be For this compound, future research will depend on the development and application of advanced analytical methods.
Mass Spectrometry (MS) Techniques: High-performance liquid chromatography (HPLC) coupled with mass spectrometry is a cornerstone for the analysis of benzimidazoles in biological samples. ilvo.be
Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS: Recent studies have focused on developing novel benzimidazole derivatives as efficient matrices for MALDI-MS analysis of small molecules in negative ion mode. nih.gov This research indicates a clear correlation between compound structure, proton affinity (PA), and matrix effects, providing a basis for designing more sensitive and versatile matrices. nih.gov This could lead to improved detection limits for acidic compounds in biological samples, potentially reaching the ng/L level. nih.gov
Multi-Residue Methods: A significant challenge is adapting analytical methods designed for a single compound to simultaneously detect multiple residues (the parent drug and its metabolites). ilvo.be Future work will focus on creating robust multi-residue methods to provide a comprehensive pharmacokinetic profile of this compound.
The development of these advanced analytical tools is essential for accurately assessing the absorption, distribution, metabolism, and excretion (ADME) profiles of new benzimidazole analogues, which is a critical step in their journey from laboratory to clinic.
Expanding the Chemical Space of this compound Analogues
The ultimate goal of applying the aforementioned technologies is to systematically and intelligently expand the chemical space around the this compound core. This involves the synthesis and biological evaluation of a wide range of new derivatives to identify compounds with superior properties.
The strategic modification of the benzimidazole scaffold at various positions (such as the N1, C2, and C5 positions) has been a common approach to generating chemical diversity. For instance, the synthesis of various 2,5-disubstituted benzimidazoles has been a focus of research to explore their biological potential. semanticscholar.org Similarly, creating libraries of N-substituted derivatives has been shown to yield compounds with potent antimicrobial and anticancer activities. researchgate.net
By combining computational design (AI/ML), rapid synthesis (HTS, green chemistry), and efficient evaluation (HTS, advanced analytics), researchers can navigate this expanded chemical space more effectively. This integrated approach will accelerate the discovery of novel analogues of this compound with optimized activity against a range of therapeutic targets, from infectious diseases to cancer. cbijournal.comnih.govnih.govnih.gov
Q & A
Q. What synthetic methodologies are commonly employed to prepare 5-chloro-2-methyl-1-phenyl-1H-benzimidazole?
The synthesis typically involves cyclization reactions under controlled conditions. For example, substituted benzimidazoles are synthesized via condensation of o-phenylenediamine derivatives with carbonyl-containing reagents. In one protocol, phosphorous oxychloride (POCl₃) is used as a cyclizing agent at elevated temperatures (120°C) to form the benzimidazole core . Key steps include:
- Substrate preparation : Reacting 5-chloro-2-methoxy-phenyl derivatives with hydrazides.
- Cyclization : Using POCl₃ to promote ring closure.
- Purification : Column chromatography or recrystallization for isolating the product.
Characterization via IR spectroscopy and mass spectrometry confirms the formation of the benzimidazole ring and substituent positions .
Q. What spectroscopic techniques are critical for characterizing this compound?
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretching at ~3400 cm⁻¹ for benzimidazoles) and confirms cyclization .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm) and carbon backbone. Coupling patterns resolve substitution on the phenyl and benzimidazole rings .
- Mass Spectrometry (MS) : Determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the structure .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in structural assignments of benzimidazole derivatives?
X-ray crystallography provides unambiguous bond lengths, angles, and torsion angles. For example:
- Bond angles : The C7—N2—C1 angle (113.7°) in benzimidazoles confirms sp² hybridization at nitrogen .
- Torsional strain : Deviations in dihedral angles (e.g., C3—C4—C5—Cl1) highlight steric effects from substituents .
Software like SHELXL refines crystallographic models, resolving discrepancies between spectroscopic and computational predictions . Contradictions in NMR vs. X-ray data (e.g., proton coupling vs. actual spatial arrangement) are reconciled via R-factor analysis and electron density maps .
Q. What computational strategies predict the biological activity of this compound?
- Molecular Docking : Simulates ligand-receptor interactions (e.g., with enzymes like α-glucosidase). Docking scores prioritize derivatives for in vitro testing .
- QSAR Modeling : Relates substituent electronic parameters (Hammett σ) to activity. For example, chloro and methyl groups enhance lipophilicity, improving membrane permeability .
- MD Simulations : Assess stability of benzimidazole-protein complexes over time (e.g., RMSD plots validate binding modes) .
Q. How can synthetic yields of this compound be optimized?
- Catalyst screening : Magnesium chloride (MgCl₂) and potassium carbonate (K₂CO₃) improve cyclization efficiency in methanol/ethyl acetate systems .
- Temperature control : Refluxing at 80–120°C balances reaction rate and side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, achieving yields >75% .
Q. What analytical challenges arise in distinguishing positional isomers of chlorinated benzimidazoles?
- LC-MS/MS : Fragmentation patterns differentiate isomers (e.g., 5-chloro vs. 6-chloro) based on diagnostic ions .
- NOESY NMR : Correlates spatial proximity of substituents. For example, NOE interactions between Cl and methyl groups confirm regiochemistry .
- X-ray Powder Diffraction (XRPD) : Unique diffraction patterns distinguish crystalline forms of isomers .
Q. How do steric and electronic effects of substituents influence the benzimidazole ring’s reactivity?
- Steric effects : Bulky groups (e.g., phenyl at N1) hinder nucleophilic attacks at the C2 position .
- Electronic effects : Electron-withdrawing substituents (e.g., Cl) deactivate the ring toward electrophilic substitution but enhance stability under acidic conditions .
- Tautomerism : Substituents at C2 and N1 shift the equilibrium between 1H- and 3H-benzimidazole tautomers, affecting reactivity .
Q. What protocols validate the purity of this compound in pharmacological studies?
- HPLC : Uses C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.1%) .
- Elemental Analysis : Matches calculated vs. experimental C/H/N percentages (e.g., C: 65.2%, H: 4.3%, N: 11.3%) .
- Thermogravimetric Analysis (TGA) : Confirms thermal stability and absence of solvent residues .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
